

CCT196969 mechanism of action HDAC5 RXRA ASNS axis

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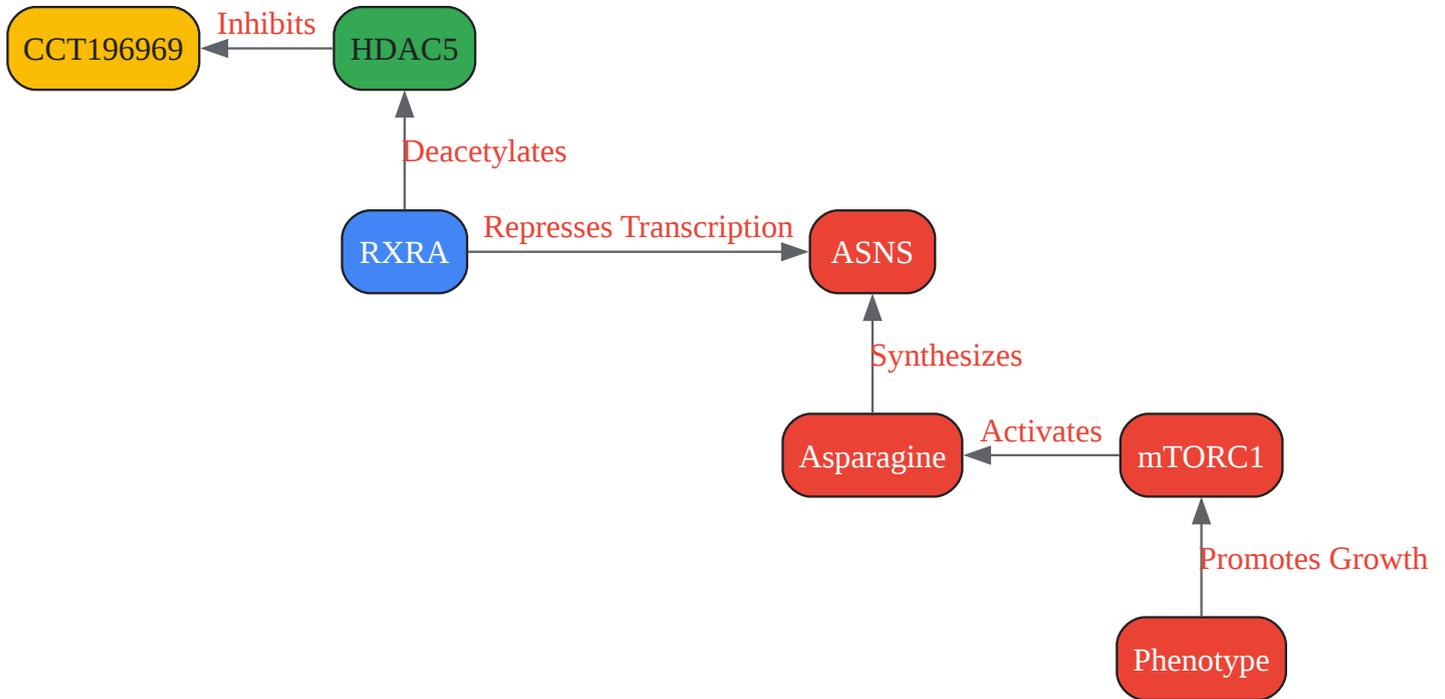
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Detailed Mechanism of Action

The mechanistic pathway of **CCT196969** is a multi-step process that culminates in the disruption of cancer cell metabolism. The sequence of events is as follows:

- **Target Engagement:** **CCT196969** directly binds to and inhibits **HDAC5**. This was confirmed through several specific experimental techniques, including **target capture assays, cell thermal shift assays (CETSA), and surface plasmon resonance (SPR)** [1].
- **RXRA Stabilization:** The inhibition of HDAC5 disrupts its physical interaction with RXRA. Specifically, the **1-291 region of HDAC5** no longer effectively binds to the **1-98 region of RXRA**. This leads to increased acetylation of RXRA at lysine residues **K410 and K412** and a decrease in its ubiquitination. The net result is a significant **up-regulation of RXRA protein stability and levels** [1].
- **Transcriptional Repression:** The stabilized RXRA protein acts as a **transcription suppressor**. It binds directly to a specific region (**-1114/-1104**) on the promoter of the **ASNS** gene, thereby repressing its transcription [1].
- **Metabolic Disruption:** The downregulation of ASNS leads to a reduction in the intracellular synthesis of the amino acid **asparagine** [1].
- **Pathway Inhibition & Cell Death:** The depletion of asparagine subsequently inhibits the activation of the **mTORC1 signaling pathway**, a critical regulator of cell growth and proliferation. This metabolic stress ultimately results in the inhibition of TNBC cell proliferation, invasion, and migration, both in laboratory models and in animal studies [1].

The following diagram maps out the complete signaling pathway and the logical sequence of these events.



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The **CCT196969** mechanism of action: from HDAC5 inhibition to TNBC growth suppression.

Key Supporting Experimental Data

The proposed mechanism is supported by a robust set of experimental data. The table below outlines the key experiments and their findings.

Experimental Goal	Methodology Used	Key Findings
Identify CCT196969 Target	Target capture, CETSA, SPR [1]	Confirmed HDAC5 as a direct target, not the canonical targets BRAF or SRC.
Verify RXRA-ASNS Interaction	Luciferase assay, CHIP assay [1]	RXRA binds the ASNS promoter at -1114/-1104 to suppress transcription.

Experimental Goal	Methodology Used	Key Findings
Map Protein Interaction Domains	CO-IP, IF, PyMOL prediction [1]	HDAC5 (region 1-291) interacts with RXRA (region 1-98).
Determine Post-Translational Modifications	CO-IP, Mass Spectrometry [1]	HDAC5 inhibition increases RXRA acetylation at K410/K412 and decreases ubiquitination.
Assess In Vitro & In Vivo Efficacy	CCK-8, Transwell, Apoptosis, Xenograft [1]	CCT196969 inhibited TNBC proliferation, invasion, migration; induced apoptosis; suppressed tumor growth in vivo.

The Role of ASNS in Cancer

Understanding the role of ASNS provides crucial context for why its suppression is a viable therapeutic strategy. ASNS is not only critical in TNBC but also in other cancers:

- **Fundamental Role:** ASNS catalyzes the ATP-dependent conversion of aspartate into asparagine, a process important for tumor cell growth and metastasis [1] [2].
- **Beyond Metabolism in Lung Cancer:** One study found that in lung cancer, ASNS promotes cancer cell invasiveness by stabilizing the β -catenin complex and modulating the mitochondrial response to Wnt signaling. Notably, this pro-invasive effect can occur independently of its role in producing asparagine [2].
- **Connection to p53:** The tumor suppressor p53 has been shown to transcriptionally repress ASNS. Loss of p53 function, a common event in cancers, leads to increased ASNS expression and higher asparagine levels, which in turn promotes tumor cell survival and proliferation [3].

Conclusion for Researchers

This body of research elucidates a previously unrecognized, metabolism-targeted mechanism of action for **CCT196969** in TNBC, operating through the **HDAC5/RXRA/ASNS axis** [1] [4].

- **Key Insight:** The mechanism reveals that targeting HDAC5 can modulate the acetylation and stability of a nuclear receptor (RXRA) to exert a profound effect on cancer cell metabolism.
- **Therapeutic Implication:** This axis presents a promising therapeutic strategy for TNBC, a cancer subtype known for its metabolic adaptability and lack of targeted therapies. Targeting HDAC5 to

disrupt asparagine synthesis could overcome the limitations of direct ASNS inhibition.

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